
Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride
Overview
Description
Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride is a chemical compound that features a piperazine ring, a cyclopropane ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride typically involves the reaction of piperazine with ethyl cyclopropanecarboxylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with ethyl cyclopropanecarboxylate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The cyclopropane ring may contribute to the rigidity and overall conformation of the molecule, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like aripiprazole and quetiapine, which also contain the piperazine ring.
Cyclopropane derivatives: Compounds such as cyclopropane carboxylic acid derivatives.
Uniqueness
Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride is unique due to the combination of the piperazine and cyclopropane rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other piperazine or cyclopropane derivatives .
Properties
IUPAC Name |
ethyl 1-piperazin-1-ylcyclopropane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-2-14-9(13)10(3-4-10)12-7-5-11-6-8-12;/h11H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLGDWJKRMKHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.